6-[2-(2,4-dichlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-[2-(2,4-Dichlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound featuring a triazole ring fused with a thiadiazole core. Its structure is distinguished by two critical substituents:
- Position 6: A (2,4-dichlorophenyl)vinyl group, which introduces steric bulk and electron-withdrawing chlorine atoms.
This compound belongs to a class of triazolo-thiadiazoles known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
4-[[6-[(E)-2-(2,4-dichlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5OS/c17-12-3-1-11(13(18)9-12)2-4-15-21-23-14(19-20-16(23)25-15)10-22-5-7-24-8-6-22/h1-4,9H,5-8,10H2/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPMXYFRFTYOSF-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=C3N2N=C(S3)C=CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=NN=C3N2N=C(S3)/C=C/C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[2-(2,4-Dichlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. Its molecular formula is , with a molecular weight of approximately 371.32 g/mol. The presence of the dichlorophenyl and morpholinyl groups contributes to its biological activity.
Research indicates that compounds in the triazole family exhibit significant inhibitory activity against various enzymes and receptors. Specifically:
- Enzyme Inhibition : Triazole derivatives have been shown to inhibit enzymes such as aromatase and cyclooxygenase-1 (COX-1), which are critical in various metabolic pathways and disease states including cancer and inflammation .
- Molecular Docking Studies : In silico studies suggest that this compound can bind effectively to the active sites of target enzymes, indicating a potential for therapeutic applications. For instance, docking studies have demonstrated favorable interactions with the active sites of kinases involved in cancer progression .
Anticancer Properties
Several studies have highlighted the anticancer potential of triazolo-thiadiazole derivatives:
- Cell Viability Assays : In vitro assays using various cancer cell lines demonstrated that the compound significantly reduces cell viability. For example, treatment with this compound led to a dose-dependent decrease in proliferation rates of breast cancer cells .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by modulating key apoptotic pathways. This includes upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- COX-1 Inhibition : As noted earlier, the inhibition of COX-1 by this compound suggests its potential use in managing inflammatory conditions .
Study 1: Anticancer Efficacy
In a recent study published in Molecules, researchers evaluated the efficacy of several triazolo-thiadiazole derivatives against breast carcinoma cells. The findings indicated that compounds similar to this compound exhibited significant cytotoxic effects and induced cell cycle arrest at the G2/M phase .
Study 2: Molecular Docking Analysis
Another study focused on molecular docking simulations to assess binding affinities of various triazole derivatives to COX-1 and anaplastic lymphoma kinase (ALK). Results indicated that this compound has a strong binding affinity for these targets, suggesting its potential as a lead compound for drug development targeting these pathways .
Comparison with Similar Compounds
Key Structural Determinants of Activity
Halogen Substitution :
Morpholine vs. Piperidine/Phenyl Groups :
- Steric and Electronic Effects: Adamantyl groups () improve steric shielding, prolonging half-life but reducing solubility.
Research Findings and Pharmacological Insights
Anti-Inflammatory Activity
Analgesic Potential
Anticancer Activity
Q & A
Q. Key Considerations :
- Purity Control : Recrystallization from ethanol or chloroform minimizes by-products .
- Yield Optimization : Adjusting stoichiometric ratios of POCl₃ and reaction time improves yields (typically 60–75%) .
Basic: How is structural characterization performed for this compound?
Answer:
A multi-technique approach is used:
- Spectroscopy :
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 450.2) .
- X-ray Crystallography : Resolves intermolecular interactions (e.g., C–H⋯N hydrogen bonds, π–π stacking) influencing crystal packing .
Basic: What structural features correlate with its biological activity?
Answer:
Key motifs include:
- Dichlorophenylvinyl Group : Enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .
- Morpholinylmethyl Substituent : Improves solubility and hydrogen-bonding capacity via the morpholine oxygen .
- Triazolo-Thiadiazole Core : Acts as a bioisostere for purine, enabling kinase inhibition (e.g., p38 MAP kinase) .
Q. Table 1: Activity-Structure Relationships
| Substituent Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Replacement of dichlorophenyl | ↓ COX-2 selectivity (IC₅₀ increases 5×) | |
| Morpholine to piperidine swap | ↓ Solubility; no change in IC₅₀ |
Advanced: How to design derivatives for improved COX-2 selectivity?
Answer:
- Substituent Engineering :
- Electron-Withdrawing Groups (e.g., -CF₃ at position 3): Enhance dipole interactions with COX-2’s Arg120 residue .
- Bulky Hydrophobic Groups (e.g., biphenyl at position 6): Improve binding to COX-2’s side pocket .
- Assay Design :
- In Vitro COX Inhibition : Use purified COX-1/COX-2 enzymes with arachidonic acid substrate; measure IC₅₀ via fluorometric assays .
- Molecular Docking : Prioritize derivatives with predicted ΔG < -8 kcal/mol for COX-2 binding .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell lines, incubation time). For example, anti-inflammatory activity in RAW264.7 macrophages may differ from PBMCs due to TLR expression .
- Substituent Batch Differences : Verify substituent purity via HPLC (>98%) before testing .
- Solubility Issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
Case Study : A derivative showed conflicting IC₅₀ values (5 µM vs. 20 µM) due to DMSO-induced enzyme denaturation in one study .
Advanced: What strategies validate the compound’s mechanism of action?
Answer:
- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins) to identify off-target effects .
- Gene Knockdown : siRNA-mediated silencing of p38 MAP kinase in HeLa cells; assess rescue of cytokine production .
- Thermal Shift Assay : Monitor target protein melting temperature (∆Tm) shifts upon compound binding .
Example : A 2.5°C ∆Tm shift confirmed direct binding to p38 MAP kinase .
Advanced: How to optimize reaction conditions to minimize by-products?
Answer:
- Temperature Control : Maintain reflux at 80–90°C to avoid over-oxidation of thiol intermediates .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization; reduces reaction time by 30% .
- Workup Protocol : Neutralize POCl₃ with ice-cold K₂CO₃ to prevent hydrolysis of morpholinylmethyl groups .
Q. Table 2: Reaction Optimization Results
| Condition | By-Product (%) | Yield (%) |
|---|---|---|
| POCl₃, 6h reflux | 12 | 68 |
| ZnCl₂, 4h reflux | 8 | 72 |
Advanced: How to interpret crystallography data for molecular interactions?
Answer:
- Software Tools : SHELX for refinement; Mercury for visualizing π–π stacking (distance < 4.0 Å) and hydrogen bonds (e.g., N–H⋯O < 3.0 Å) .
- Key Metrics :
- Torsion Angles : Ensure dichlorophenylvinyl group planarity (torsion < 10°) for optimal π–π interactions .
- Packing Diagrams : Identify C–H⋯N networks stabilizing the crystal lattice .
Example : A 3.88 Å π–π interaction between dichlorophenyl rings enhances stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
